N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide
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Description
“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one . This operationally simple reaction can be executed in gram scale and highlights broad functional group tolerance . Another method involves the transformation of dimethyl acetone-1,3-dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound involves a 4-oxo-4H-pyrido[1,2-a]pyrimidine core . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .Chemical Reactions Analysis
The chemical reactions involving this compound include a Michael addition-type reaction, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-hiv activity , suggesting that this compound may also target proteins involved in the HIV replication cycle.
Mode of Action
It is suggested that similar compounds may act as inhibitors of the hiv-1 integrase (in) strand transfer . This would prevent the integration of the viral DNA into the host genome, thereby inhibiting viral replication.
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-6-5-7-22-17(11)20-12(2)16(19(22)24)21-18(23)13-8-14(25-3)10-15(9-13)26-4/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJUEENOCLHPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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